molecular formula C11H16O7 B12277470 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12277470
M. Wt: 260.24 g/mol
InChI Key: KALKZMMFTFYDCH-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a furan ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the furan ring, followed by the introduction of the methoxy and hydroxymethyl groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice and temperature control, play a critical role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: shares similarities with other furan derivatives, such as 2-furylmethanol and 2-furylmethylamine.

    Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-2-methanol exhibit similar reactivity patterns due to the presence of the furan ring.

Uniqueness

What sets this compound apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure enables it to interact with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALKZMMFTFYDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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